N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-23(2)29(27,28)18-9-6-15(7-10-18)20(25)22-17-8-5-14-11-12-24(19(14)13-17)21(26)16-3-4-16/h5-10,13,16H,3-4,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZCGRFZHJYRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps, including the formation of the indole core, cyclopropanation, and sulfonamide formation. Common reagents used in these reactions include cyclopropanecarbonyl chloride, indole derivatives, and dimethylsulfamoyl chloride. Reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or inflammation.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a benzamide scaffold with derivatives reported in (e.g., compounds 9–12), which feature variations in alkoxy substituents and amino acid-linked side chains. Key differences include:
Pharmacokinetic and Binding Properties
- Target Compound: The cyclopropane group may reduce metabolic degradation compared to flexible alkyl chains in analogues.
- Analogues : Longer alkoxy chains (e.g., hexyloxy in compound 12) increase lipophilicity, favoring membrane penetration but risking off-target interactions. Hydroxy-phenylpropan-2-yl groups (e.g., compound 9) may facilitate protein binding via H-bond networks but lack the steric constraints of cyclopropane .
Computational Binding Affinity
Using the Glide XP scoring function (), the target compound’s rigid cyclopropane and sulfamoyl groups likely promote hydrophobic enclosure and charged H-bond interactions with protein targets. In contrast, analogues with flexible alkoxy chains may exhibit lower docking scores due to entropic penalties upon binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | logP (Predicted) | Molecular Weight | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3.2 | 427.5 g/mol | 2 | 6 |
| Compound 9 () | 4.8 | 498.6 g/mol | 3 | 5 |
| Compound 12 () | 5.5 | 526.7 g/mol | 2 | 5 |
Table 2: Hypothetical Binding Scores (Glide XP)
Research Findings and Implications
- The target compound’s cyclopropane rigidity and sulfamoyl polarity confer a unique balance of metabolic stability and solubility, outperforming analogues with bulky alkoxy chains in aqueous environments .
- Computational models suggest superior binding affinity for the target compound, driven by hydrophobic enclosure and optimized H-bonding .
- Further studies are needed to validate these predictions experimentally, particularly in kinase inhibition assays.
Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound classified under indole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new pharmacological agents.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a cyclopropanecarbonyl group attached to an indole core, along with a dimethylsulfamoyl moiety. The IUPAC name for this compound is N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide, indicating its complex synthetic origin and potential for various chemical reactions .
Biological Activity
Research into the biological activity of this compound has revealed several key findings:
- Anticancer Activity : Studies have indicated that indole derivatives, including this compound, exhibit significant anticancer properties. They may act by inhibiting key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial dysfunction .
- Anti-inflammatory Effects : The dimethylsulfamoyl group is known for its anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, including kinases involved in various cellular processes. This inhibition can lead to altered cell proliferation and survival, making it a candidate for further development as an enzyme inhibitor .
The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, leading to downstream effects that alter cellular function. For example, it could inhibit the activity of kinases or other proteins involved in cell signaling pathways critical for cancer cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; inhibits PI3K/Akt pathway | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in vitro | |
| Enzyme inhibition | Inhibits specific kinases; alters cell signaling pathways |
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that an analog of this compound exhibited potent anticancer effects against human breast cancer cells. The compound was shown to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. This study highlights the therapeutic potential of this compound in oncology .
Q & A
Basic: What are the key synthetic pathways for N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide, and how are intermediates purified?
Answer:
The synthesis typically involves multi-step reactions:
Cyclopropanecarbonyl Group Introduction : Reacting indoline derivatives with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the 1-(cyclopropanecarbonyl)indoline intermediate .
Sulfamoyl Coupling : The 4-(N,N-dimethylsulfamoyl)benzoyl group is introduced via amide coupling using reagents like HATU or EDCI in DMF, with DIPEA as a base .
Purification : Intermediates are purified via flash column chromatography (e.g., 20–33% ethyl acetate/hexane gradients) , while HPLC or recrystallization (using ethanol/water mixtures) ensures final compound purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
